molecular formula C12H15FN2O2 B2433055 Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate CAS No. 2375261-53-1

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate

Cat. No. B2433055
M. Wt: 238.262
InChI Key: LHMGSDWDZKZRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It is a novel pyridazine derivative that has shown promising results in preclinical studies as a potential therapeutic agent.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate involves the reaction of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate with appropriate reagents to form the desired compound.

Starting Materials
tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, appropriate reagents

Reaction
Step 1: tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is reacted with a suitable base to form the corresponding carboxylate anion., Step 2: The carboxylate anion is then reacted with an appropriate alkylating agent to form the tert-butyl ester of the desired compound., Step 3: The tert-butyl ester is then hydrolyzed using an acid to form the desired Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate.

Mechanism Of Action

The exact mechanism of action of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of various kinases, including PI3K and mTOR, which are known to play a crucial role in cancer cell proliferation and survival.

Biochemical And Physiological Effects

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored to further investigate the potential applications of tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate. One potential direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents, for the treatment of cancer. Another direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosing and administration schedule.

Scientific Research Applications

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-12(2,3)17-11(16)9-6-8(13)10(15-14-9)7-4-5-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMGSDWDZKZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C(=C1)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate

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